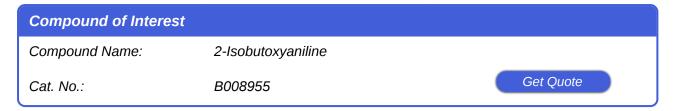


An In-depth Technical Guide to 2-Isobutoxyaniline: Properties, Synthesis, and Reactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyaniline, a substituted aniline derivative, serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the realm of pharmaceutical development. Its unique structural features, combining an aromatic amine with an isobutoxy ether group, impart specific chemical reactivity and physical characteristics that are of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-isobutoxyaniline**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential applications.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of **2-isobutoxyaniline** is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. The key physical and chemical data are summarized below.

Table 1: Physical and Chemical Properties of 2-Isobutoxyaniline



Property	Value
Molecular Formula	C10H15NO
Molecular Weight	165.23 g/mol
CAS Number	104065-95-4
Appearance	Not explicitly found in search results
Melting Point	Not explicitly found in search results
Boiling Point	Not explicitly found in search results
Density	Not explicitly found in search results
Solubility	Not explicitly found in search results

Note: Specific quantitative data for appearance, melting point, boiling point, density, and solubility were not found in the provided search results. This information would typically be available from supplier safety data sheets (SDS) or chemical reference databases.

Synthesis of 2-Isobutoxyaniline

The most common and logical synthetic route to **2-isobutoxyaniline** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-aminophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl halide.

Experimental Protocol: Williamson Ether Synthesis of 2-Isobutoxyaniline

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and would require optimization for specific laboratory conditions.[1][2][3][4][5]

Materials:

- 2-Aminophenol
- Isobutyl bromide (or isobutyl iodide)



- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Anhydrous solvent (e.g., ethanol, dimethylformamide (DMF), or acetonitrile)
- Distilled water
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

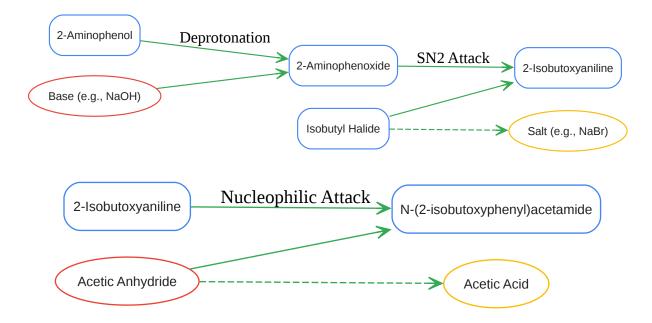
- Deprotonation of 2-Aminophenol:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
 2-aminophenol in the chosen anhydrous solvent.
 - Add an equimolar amount of a strong base (e.g., NaOH or KOH) to the solution. The
 mixture is stirred at room temperature until the 2-aminophenol is completely converted to
 its corresponding sodium or potassium phenoxide salt. This can be monitored by the
 disappearance of the starting material on thin-layer chromatography (TLC).
- Alkylation Reaction:
 - To the solution containing the 2-aminophenoxide, add a slight excess (1.1-1.2 equivalents)
 of isobutyl bromide.
 - Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - If a solid precipitate (the inorganic salt byproduct) has formed, it can be removed by filtration.
 - The solvent is then removed under reduced pressure using a rotary evaporator.



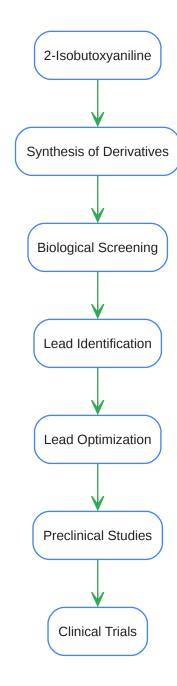
- The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
- The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation to yield the crude 2isobutoxyaniline.

Purification:

 The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure 2-isobutoxyaniline.







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